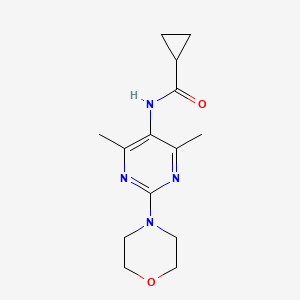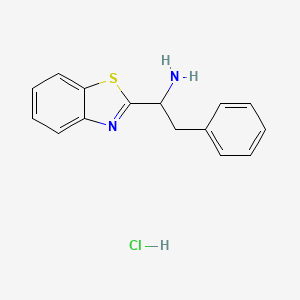
1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with different acetophenones . A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound .Chemical Reactions Analysis
Benzothiazole derivatives show diverse chemical reactivity. They have been used as important scaffolds in medicinal chemistry . The compounds show variable activity against different bacterial strains .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally .科学的研究の応用
Enhanced Corrosion Resistance
One application of related benzothiazole derivatives is in the field of corrosion resistance. A study by Salarvand et al. (2017) demonstrated the inhibition performance of 2-phenyl-benzothiazole derivatives on mild steel in acidic conditions, highlighting the potential of such compounds in protecting metals from corrosion. These inhibitors show high efficiency, with one derivative showing up to 95% inhibition at specific concentrations, suggesting that compounds similar to 1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride could be valuable in materials science for enhancing the durability of metals in corrosive environments (Salarvand et al., 2017).
Antitumor Applications
In pharmacological research, derivatives of benzothiazole, including those structurally related to this compound, have been investigated for their antitumor properties. Zhang et al. (2013) explored ring-substituted derivatives of 2-(4-aminophenyl)benzothiazoles as antitumor agents, with one derivative reaching clinical trials. This highlights the potential of benzothiazole derivatives in cancer treatment, suggesting that further investigation into compounds like this compound could uncover new therapeutic options (Zhang et al., 2013).
Antimicrobial and Antifungal Activity
Chaudhary et al. (2011) synthesized benzothiazole derivatives containing benzimidazole and imidazoline moieties, demonstrating significant antimicrobial and entomological activities. This suggests the potential of this compound and similar compounds in developing new antimicrobial agents, which could be particularly useful in addressing the challenge of antibiotic resistance (Chaudhary et al., 2011).
Material Science Applications
In material science, benzothiazole derivatives have been used to modify the properties of materials. For instance, Gona et al. (2015) reported the synthesis of carboranyl benzothiazoles, analogues of 2-(4-aminophenyl)benzothiazole, for their potential inhibitory effects against breast cancer cell lines. Such compounds, by virtue of their structural backbone similar to this compound, could be utilized in the design of new drugs or radiotracers due to their unique physico-chemical properties (Gona et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been extensively studied and are known to interact with various biological targets, leading to their wide range of biological activities .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they likely have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Benzothiazoles have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazoles have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazoles have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazoles have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzothiazoles have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazoles have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazoles have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Benzothiazoles have been studied for their subcellular localization and effects on activity or function .
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYLUJVTQPZXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3S2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)

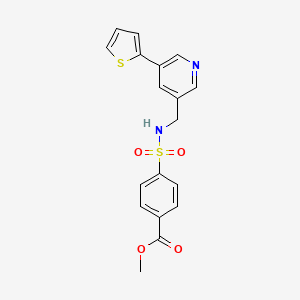


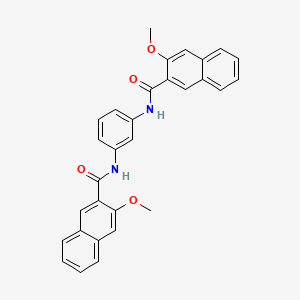
![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)
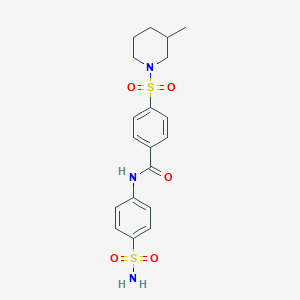

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)


